molecular formula C12H20N2O B1416047 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 2137760-85-9

2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one

Cat. No. B1416047
M. Wt: 208.3 g/mol
InChI Key: RNIPWEIWCRQNRH-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one” is a chemical compound that has been studied for its potential as a covalent inhibitor of KRAS G12C . KRAS G12C is a mutated form of the KRAS protein, which plays a key role in cellular proliferation and differentiation . Mutations in the RAS gene are known drivers of oncogenic alteration in human cancer .


Synthesis Analysis

The compound has been identified through structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . The lead compound was further optimized, leading to the successful identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes .


Molecular Structure Analysis

From an X-ray complex structural analysis, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C .


Chemical Reactions Analysis

The compound acts as a covalent binder to the KRAS protein at a mutated cysteine residue (G12C), which is effective for the treatment of solid tumors .


Physical And Chemical Properties Analysis

The CAS Number of the compound is 1474026-47-5 . The molecular weight is 168.24 .

Scientific Research Applications

  • Synthesis Techniques : A study describes an improved method for synthesizing diazaspiro[4.4] nonane, which could be relevant for compounds like 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one. This method offers higher efficiency and better yield, important for complex organic syntheses (Ji Zhiqin, 2004).

  • Formation of Bi-Heterocyclic Systems : Another research demonstrates the formation of novel alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones, which are relevant to the chemical structure . This process involves reactions of 1,2-diaza-1,3-dienes with propargyl alcohol, highlighting innovative approaches to create complex molecular structures (L. De Crescentini et al., 2016).

  • Metabolite Synthesis : A significant study focused on synthesizing a major hydroxy metabolite of the ghrelin receptor inverse agonist PF-5190457, which shares structural similarities with 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one. This research is pivotal in understanding the biotransformation pathways of such compounds (A. Sulima et al., 2021).

  • Stereoselective Synthesis in Medicinal Chemistry : The stereoselective synthesis of medicinally relevant frameworks, like furo[2,3-d]pyrimidines, involves processes related to the structure of 2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one. Such synthetic methodologies are essential in the development of new pharmaceuticals (A. Vereshchagin et al., 2015).

  • Formation of Cyclohexane Derivatives : Research on the condensation of specific compounds leading to cyclohexane derivatives, which are structurally related, provides insight into the versatile applications of these chemical processes in synthetic organic chemistry (Arif M. Ismiyev et al., 2013).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P233, P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362, P403, P405 .

properties

IUPAC Name

2-cyclopropyl-1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(7-10-1-2-10)14-8-12(9-14)3-5-13-6-4-12/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIPWEIWCRQNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CC3(C2)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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